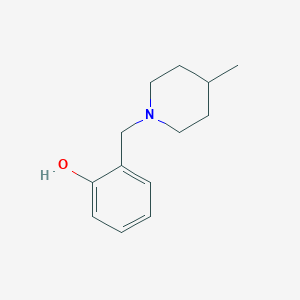

2-(4-Methyl-piperidin-1-ylmethyl)-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylpiperidin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDFLBIPBBFWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methyl Piperidin 1 Ylmethyl Phenol and Analogous Structures

Classical Mannich Reaction Approaches for Substituted Phenols

The Mannich reaction is a cornerstone of organic synthesis, providing a reliable method for the C-C bond formation through the aminomethylation of an acidic proton located on a carbon atom. wikipedia.orgepa.gov In the context of phenols, the electron-rich aromatic ring serves as the nucleophile, attacking an in-situ generated iminium ion. youtube.com

The most traditional route to synthesize compounds like 2-(4-Methyl-piperidin-1-ylmethyl)-phenol is the three-component Mannich condensation. wikipedia.org This reaction involves an active methylene (B1212753) compound (the phenol), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (such as 4-methylpiperidine). epa.gov

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between the secondary amine and formaldehyde (B43269). wikipedia.orgyoutube.com The phenol (B47542), activated by its hydroxyl group, then acts as a nucleophile and attacks the iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This aminomethylation process is highly useful as it forms both a carbon-carbon and a carbon-nitrogen bond in a single step. epa.gov The reaction is typically regioselective for the ortho position of the phenol due to the directing effect of the hydroxyl group. The synthesis of various 2,6-diaryl-3-methyl-4-piperidones via a Mannich-type condensation has been reported, demonstrating the versatility of this reaction with different aldehydes and ketones. biomedpharmajournal.org

Interactive Data Table 1: Solvents and Conditions in Classical Mannich Reactions of Phenols This table summarizes various solvent systems and conditions reported for the Mannich reaction of phenolic compounds.

| Phenolic Substrate | Amine | Aldehyde | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | Piperidine (B6355638) | Formaldehyde | 1,4-Dioxane (B91453) | 120 °C, 15-30 min (Microwave) | nih.gov |

| Phenol, m-cresol, etc. | Dimethylamine | Formaldehyde | Not specified | Not specified | brunel.ac.uk |

| Ethyl methyl ketone | Ammonium (B1175870) Acetate (B1210297) | Benzaldehyde | Ethanol | Boiling, then room temp. overnight | biomedpharmajournal.org |

| p-Substituted phenols | Ethyl iminodiacetate (B1231623) | Paraformaldehyde | None (Solvent-free) | 50°C | tandfonline.com |

The efficiency and outcome of the Mannich reaction are significantly influenced by the chosen reaction conditions and solvent. The study of parameters such as solvent, temperature, and reaction time is crucial for the fast and reproducible production of Mannich bases. nih.gov Ethanol is a commonly used solvent, as seen in the condensation to form piperidone derivatives where the reactants were heated to boiling. biomedpharmajournal.org Another effective solvent is 1,4-dioxane, particularly in microwave-assisted syntheses, where reactions can be completed in as little as 15 to 30 minutes at 120 °C. nih.gov The choice of solvent can affect reaction rates and yields, and optimization is often necessary for specific substrates.

Petasis Reaction (Boronic Mannich Reaction) in Alkylaminophenol Synthesis

An important alternative to the classical Mannich reaction for synthesizing alkylaminophenols is the Petasis borono–Mannich (PBM) reaction. rsc.orgrsc.org This multicomponent reaction couples a carbonyl, an amine, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org It is a convenient one-pot process valued for its broad substrate scope and amenability to creating diverse molecular libraries. rsc.orgrsc.org

The reaction proceeds particularly well when a free hydroxyl group is present on the aldehyde component, such as in salicylaldehydes, which can form an activated boronate complex. rsc.org Various catalysts have been developed to enhance the efficiency of the PBM reaction, including ionic liquids and heterogeneous solid-acid catalysts like protonated trititanate nanotubes, which can lead to rapid synthesis and high yields. rsc.orgrsc.orgresearchgate.net For instance, using chitosan (B1678972) as a recyclable catalyst in 1,4-dioxane at 80 °C has been shown to produce alkylaminophenols in excellent yields of up to 95%. mdpi.com

Interactive Data Table 2: Catalysts and Conditions in Petasis Reactions for Alkylaminophenol Synthesis This table presents a selection of catalytic systems and conditions employed in the Petasis reaction for preparing alkylaminophenols.

| Aldehyde | Amine | Boronic Acid | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde (B1680747) | Morpholine | Phenylboronic acid | H₂Ti₃O₇ nanotubes | Toluene | 60 °C | High | rsc.org |

| Salicylaldehyde | Morpholine | 4-Methoxybenzoic acid | Chiral BINOL (R) | Mesitylene | 0 °C | 87% | mdpi.com |

| Ortho-hydroxy aldehyde | Morpholine | 4-Chlorophenylboronic acid | Chitosan | 1,4-Dioxane | 80 °C | 95% | mdpi.com |

| Salicylaldehydes | Various secondary amines | Various aryl boronic acids | Ionic Liquid ([Bmim]BF₄) | [Bmim]BF₄ | Room Temp. | 70-85% | mdpi.com |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of Mannich-type reactions, several advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov For the synthesis of Mannich bases, microwave irradiation offers significantly higher reaction rates and improved product yields compared to conventional heating methods. nih.govjchr.org Reactions that might take several hours under thermal conditions can often be completed in minutes using a microwave reactor. nih.gov For example, the synthesis of Mannich bases from 4-hydroxyacetophenone saw a dramatic reduction in reaction time from 22 hours with conventional heating to just 30 minutes with microwave irradiation, achieving quantitative yields. nih.gov This non-catalyzed, environmentally friendly methodology provides a robust alternative for the synthesis of mono- and disubstituted Mannich bases. nih.gov While some studies find microwave irradiation clearly improves reaction times, the effect on yields can vary depending on the specific compounds being synthesized. researchgate.net

Interactive Data Table 3: Comparison of Conventional vs. Microwave-Assisted Mannich Synthesis This table compares reaction times and yields for Mannich syntheses conducted with conventional heating versus microwave irradiation.

| Substrates | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxyacetophenone, Morpholine, Formaldehyde | Conventional Heating | 22 hours | Quantitative | nih.gov |

| 4-Hydroxyacetophenone, Morpholine, Formaldehyde | Microwave Irradiation | 30 minutes | Quantitative | nih.gov |

| Substituted acetophenones, dialkylamines, paraformaldehyde | Conventional Heating | Several hours to days | Moderate | researchgate.net |

| Substituted acetophenones, dialkylamines, paraformaldehyde | Microwave Irradiation | Minutes | Moderate to High | nih.govresearchgate.net |

In a push towards greener and more sustainable chemistry, solvent-free, or "neat," reaction conditions have been successfully applied to the Mannich reaction. tandfonline.comtandfonline.com This approach eliminates the need for potentially hazardous organic solvents, simplifying work-up procedures and reducing chemical waste. researchgate.net Solvent-free Mannich reactions can be facilitated by microwave irradiation on a solid support like acidic alumina, or simply by heating a mixture of the reactants. researchgate.netmjcce.org.mk These methods are noted for their operational simplicity, shorter reaction times, and high yields. researchgate.net For instance, a convenient and selective solvent- and catalyst-free Mannich reaction of para-substituted phenols with paraformaldehyde and ethyl iminodiacetate has been developed, yielding the desired products in good yields at 50°C. tandfonline.comtandfonline.com

Catalytic Systems in Synthetic Pathways

Catalysis is central to the modern synthesis of complex molecules, providing pathways that are more efficient and selective than traditional stoichiometric methods. For the ortho-aminomethylation of phenols, a key step in forming the title compound, various catalytic systems have been developed, ranging from Lewis acids to sophisticated metal nanoparticle composites.

The Mannich reaction is a classic and powerful method for the aminoalkylation of an acidic proton located on a carbon atom, and it is traditionally used to achieve the ortho-aminomethylation of phenols through a ternary reaction involving a phenol, formaldehyde, and an amine. researchgate.net In this reaction, a Lewis acid catalyst can play a crucial role by activating the carbonyl component (formaldehyde), facilitating the formation of the electrophilic Eschenmoser salt or a related iminium ion intermediate. This highly reactive species is then attacked by the electron-rich phenol ring, typically at the ortho position, to form the C-C bond.

While various Lewis acids can be employed to promote Mannich-type reactions, the use of Aluminum Chloride (AlCl₃) is well-established in Friedel-Crafts and related electrophilic aromatic substitution reactions. Its role would be to coordinate with the formaldehyde, increasing its electrophilicity and promoting the formation of the key iminium ion intermediate with the secondary amine (e.g., 4-methylpiperidine). However, recent literature on the direct ortho-aminomethylation of phenols tends to highlight alternative catalytic systems, such as those based on Brønsted acids, copper, or vanadium, which can offer greater selectivity and milder reaction conditions. researchgate.netrsc.org

A powerful alternative to the traditional Mannich reaction for synthesizing aminomethylphenols is the Petasis-Borono-Mannich (PBM) reaction. This multicomponent reaction involves the coupling of a boronic acid, an amine, and a carbonyl derivative, such as a salicylaldehyde. Recent advancements have focused on developing highly efficient and recyclable catalysts for this transformation.

One notable example is the use of a copper(II) oxide nanoparticle decorated reduced graphene oxide (CuO NPs/rGO) composite. researchgate.netrsc.org This heterogeneous catalyst has demonstrated high efficiency for the PBM reaction of salicylaldehydes, amines, and boronic acids, particularly under microwave irradiation. rsc.org The CuO NPs/rGO composite acts as both a Lewis acid catalyst and a microwave susceptor, which enhances the reaction rate significantly. researchgate.netrsc.org The proposed mechanism involves the CuO NPs/rGO composite serving as a Lewis acid to facilitate the initial condensation of the salicylaldehyde and amine to form an imine. Subsequently, the catalyst also promotes the coordination between the imine and the boronic acid, leading to the formation of a tetracoordinate borate (B1201080) intermediate that ultimately yields the aminophenol product. rsc.org

The key advantages of this system include its high catalytic activity, mild reaction conditions, simple filtration-based recovery, and excellent reusability for up to eight cycles without significant loss of activity. researchgate.netrsc.org This atom-economical approach avoids hazardous reagents and tedious work-up procedures, providing the target molecules in good to excellent yields. researchgate.net

Table 1: Examples of CuO NPs/rGO Catalyzed Petasis-Borono-Mannich Reaction

| Salicylaldehyde | Amine | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| Salicylaldehyde | Piperidine | Phenylboronic Acid | 2-(Phenyl(piperidin-1-yl)methyl)phenol | 95 |

| 5-Bromosalicylaldehyde | Piperidine | Phenylboronic Acid | 4-Bromo-2-(phenyl(piperidin-1-yl)methyl)phenol | 92 |

| 3-Methoxysalicylaldehyde | Piperidine | Phenylboronic Acid | 2-Methoxy-6-(phenyl(piperidin-1-yl)methyl)phenol | 90 |

| Salicylaldehyde | Morpholine | Phenylboronic Acid | 2-(Morpholino(phenyl)methyl)phenol | 94 |

| Salicylaldehyde | Pyrrolidine | Phenylboronic Acid | 2-(Phenyl(pyrrolidin-1-yl)methyl)phenol | 96 |

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and environmentally benign Lewis acid that has emerged as a powerful catalyst for a variety of organic transformations, including domino reactions for the synthesis of complex polysubstituted phenols. One such application involves the FeCl₃-catalyzed oxidative coupling and cyclization cascade of phenol derivatives with alkenes. In these reactions, FeCl₃ catalyzes a sequence of events, often involving the formation of a phenoxy radical, which then engages in further bond-forming steps.

These domino reactions are highly attractive for building molecular complexity in a single step, as they are atom-economical and can reduce waste and synthesis time compared to stepwise approaches. For instance, FeCl₃ has been used to catalyze the oxidative coupling/cyclization of phenols with alkenes to produce substituted dihydrofurans. The reaction mechanism is proposed to involve the generation of a phenoxy radical in the presence of an oxidant. This radical then adds to the alkene, initiating a cyclization cascade to form the final heterocyclic product. Electron-rich phenols and those with halogen substituents have been shown to be suitable substrates for these transformations.

Furthermore, FeCl₃ can mediate domino Mannich and intramolecular Friedel-Crafts alkylation sequences. For example, the reaction of aliphatic aldehydes with aromatic amines in the presence of FeCl₃ can lead to highly substituted tetrahydroquinolines. This demonstrates the utility of FeCl₃ in facilitating sequential bond formations to rapidly construct complex molecular architectures from simple precursors.

Once the core 2-(piperidin-1-ylmethyl)-phenol scaffold is synthesized, its structure can be further modified to create a library of analogs for various applications. Derivatization can be targeted at several positions, including the phenolic ring, the phenolic hydroxyl group, and the piperidine ring.

Modification of the Phenolic Ring: The electron-rich phenol ring is susceptible to electrophilic aromatic substitution. Reactions such as halogenation (chlorination, bromination), nitration, and Friedel-Crafts acylation or alkylation can introduce a wide range of functional groups onto the aromatic ring, typically at the positions ortho and para to the activating hydroxyl group. The directing influence of the existing substituents (the hydroxyl and the aminomethyl groups) will govern the regioselectivity of these modifications.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized. Etherification via the Williamson ether synthesis (reacting the corresponding phenoxide with an alkyl halide) or esterification with acyl chlorides or carboxylic anhydrides can be used to introduce a variety of substituents. These modifications can modulate the acidity and lipophilicity of the molecule.

Modification of the Piperidine Ring: The piperidine ring itself offers opportunities for structural diversification. If a precursor with an existing functional group on the piperidine ring is used in the initial synthesis (e.g., 4-hydroxypiperidine), this handle can be further elaborated. Alternatively, for the 4-methylpiperidine (B120128) scaffold, advanced C-H activation methods could potentially be employed to introduce functionality, although this is often challenging. A more common approach in analog synthesis is to utilize a diverse range of substituted piperidines in the initial Mannich or Petasis reaction to build a library of analogs with varied substitution patterns on the piperidine moiety.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is a common approach for predicting the geometry, reactivity, and spectroscopic properties of chemical compounds. Studies on related phenol (B47542) derivatives frequently employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to perform these calculations. researchgate.net

Optimized Molecular Geometry and Energetics (Bond Lengths, Bond Angles, Dihedral Angles)

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating key structural parameters.

Bond Lengths: These are the calculated distances between the nuclei of two bonded atoms. For 2-(4-Methyl-piperidin-1-ylmethyl)-phenol, this would include the lengths of C-C, C-H, C-O, C-N, and O-H bonds throughout the phenol, methyl, and piperidine (B6355638) groups.

Bond Angles: These are the angles formed between three connected atoms. Key angles would include those defining the geometry of the benzene (B151609) ring, the piperidine ring (which typically adopts a chair conformation), and the methylene (B1212753) bridge connecting the two ring systems. nih.gov

Dihedral Angles: These angles describe the rotation around a bond and are crucial for defining the three-dimensional shape and conformation of the molecule. For this compound, important dihedral angles would dictate the orientation of the piperidine ring relative to the phenol ring.

Data Table: Optimized Geometric Parameters

| Parameter | Calculated Value |

| Bond Lengths (Å) | Data not available in published literature |

| C-O | |

| C-N | |

| Representative C-C | |

| Bond Angles (°) ** | Data not available in published literature |

| C-O-H | |

| C-N-C | |

| Representative C-C-C | |

| Dihedral Angles (°) ** | Data not available in published literature |

| Representative C-C-C-C |

Note: Specific experimental or calculated values for the bond lengths, bond angles, and dihedral angles of this compound are not available in the reviewed scientific literature.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller energy gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Data Table: Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) |

| E_HOMO | Data not available in published literature |

| E_LUMO | Data not available in published literature |

| Energy Gap (ΔE) | Data not available in published literature |

Note: Specific calculated values for the HOMO, LUMO, and the energy gap of this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a phenol derivative, this is often located around the oxygen atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green Regions: Represent areas of neutral potential.

An MEP map for this compound would help identify the reactive sites on the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Data Table: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available in published literature |

Note: Specific NBO analysis results for this compound are not available in the reviewed scientific literature.

Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the vibrational modes (e.g., O-H stretch, C-H stretch, C-N stretch) can be made. This correlation helps to confirm the molecular structure. Theoretical studies on similar phenol compounds have shown good agreement between calculated and experimental vibrational data. niscpr.res.in

Data Table: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available |

| C-H (aromatic) stretch | Data not available | Data not available |

| C-H (aliphatic) stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

Note: Specific calculated and experimental vibrational frequencies for this compound are not available in the reviewed scientific literature.

Computation of Reactivity Descriptors (e.g., Hardness, Polarizability, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available in published literature |

| Chemical Softness (S) | 1 / η | Data not available in published literature |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available in published literature |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available in published literature |

Note: Specific calculated values for the reactivity descriptors of this compound are not available in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its flexibility, stability, and interactions with its environment at an atomic level.

An MD simulation would explore the vast conformational landscape of this compound. The molecule's structure, featuring a rotatable bond between the phenolic and piperidine-methyl moieties, allows for multiple spatial arrangements (conformers). Researchers would typically place the molecule in a simulated box of a specific solvent, such as water or a non-polar solvent, to observe its behavior.

The primary goals of such a study would be:

Identifying Stable Conformers: To determine the most energetically favorable three-dimensional shapes of the molecule.

Environmental Effects: To understand how the molecule's conformation changes in different environments (e.g., aqueous vs. lipid-like), which is crucial for predicting its behavior in biological systems.

Analysis would involve tracking metrics like the root-mean-square deviation (RMSD) to assess structural stability and generating Ramachandran-like plots for the key dihedral angles to map the conformational space.

If this compound were identified as a potential inhibitor of a protein, such as the SARS-CoV-2 helicase, MD simulations would be essential to understand the dynamics of the binding process. After an initial placement in the protein's binding site (often predicted by molecular docking), the simulation would be run for nanoseconds or even microseconds.

This analysis would reveal:

Stability of the Binding Pose: Whether the compound remains stably bound in its predicted orientation or if it shifts or dissociates.

Key Interactions Over Time: The persistence of hydrogen bonds, hydrophobic interactions, and other forces between the compound and the protein's amino acid residues.

Induced Fit: How the protein's structure might change to accommodate the ligand, and vice-versa.

These simulations are vital for validating docking results and understanding the true nature of the protein-ligand complex, which a static model cannot provide.

Molecular Docking Studies for Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is fundamental in screening virtual libraries of compounds for potential biological activity.

For this compound, docking studies would be performed against the three-dimensional structure of a specific biological target. The software would systematically sample numerous orientations and conformations of the compound within the target's active or allosteric site.

The output would provide:

Binding Poses: The most likely 3D arrangement of the compound when interacting with the macromolecule.

Interacting Residues: A detailed map of the specific amino acids or DNA base pairs that form key bonds (e.g., hydrogen bonds, pi-pi stacking) with the ligand.

Docking Score: A numerical value that estimates the binding affinity, used to rank different compounds or poses.

For example, docking against a DNA strand might show the phenolic ring intercalating between base pairs, while the protonated piperidine ring could interact with the negatively charged phosphate (B84403) backbone.

To refine the binding affinity predictions from docking, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often used. This technique calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. It is typically performed on a series of snapshots extracted from an MD simulation trajectory.

The calculation provides a more accurate estimation of the binding free energy (ΔG) by considering contributions from:

Van der Waals and electrostatic interactions.

The energetic cost of desolvating the ligand and the receptor's binding site.

While computationally more intensive than simple docking scores, MM-PBSA provides a more robust prediction of how strongly a ligand will bind to its target.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship.

For this compound, a QSAR study would involve:

Dataset Compilation: Assembling a series of related molecules with experimentally measured biological activities. This would include derivatives with different substituents on the phenol ring or modifications to the piperidine ring.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties.

Model Generation: Using statistical techniques (e.g., multiple linear regression, machine learning) to create a mathematical equation that correlates the descriptors with the observed activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to design more potent and effective compounds. Without a dataset of active analogues, a formal SAR study for this specific compound is not feasible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For this compound and its analogues, QSAR studies can predict their therapeutic potential by correlating physicochemical or structural descriptors with observed biological responses. nih.gov The process involves developing a statistical model that quantitatively describes how these properties influence the activity of the compounds. researchgate.net

In a typical QSAR study for piperidine-containing compounds, a series of analogues is synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) is measured. nih.gov A wide range of molecular descriptors are then calculated for each compound. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic descriptors: These relate to the distribution of electrons, including dipole moment and partial charges on atoms. researchgate.net

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes.

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). researchgate.net

Using statistical methods like Partial Least Squares (PLS) regression or Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the biological activity. nih.govnih.gov For instance, a QSAR model might reveal that increased hydrophobicity at a particular position and the presence of a hydrogen bond donor are critical for high activity. nih.gov Such models are validated internally (e.g., using cross-validation techniques like leave-one-out) and externally with a set of compounds not used in model generation to ensure their predictive power. nih.gov These validated models serve as powerful tools for designing new, more potent compounds and for virtual screening of chemical libraries. researchgate.net

| Descriptor Class | Descriptor Name | Description | Potential Relevance to this compound |

|---|---|---|---|

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net | Important for dipole-dipole interactions within a receptor binding site. |

| Topological | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation, indicating molecular flexibility. pharmacophorejournal.com | Affects the ability of the compound to adopt the optimal conformation for binding. pharmacophorejournal.com |

| Steric | Molecular Weight | The mass of one mole of the substance. | Relates to the overall size of the molecule and its fit within a binding pocket. |

| Electronic | Hydrogen Bond Donors/Acceptors | Count of functional groups that can donate or accept a hydrogen bond. | The phenolic hydroxyl is a key H-bond donor; the piperidine nitrogen is an acceptor. |

Pharmacophore Identification and Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would identify the key steric and electronic features responsible for its interaction with a biological target, such as a receptor or enzyme. pharmacophorejournal.com

The key pharmacophoric features of this compound include:

A Hydrogen Bond Donor (HBD): Provided by the phenolic hydroxyl (-OH) group.

A Hydrogen Bond Acceptor (HBA): The tertiary amine nitrogen within the piperidine ring can act as a proton acceptor.

An Aromatic Ring (AR): The phenol ring, which can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Group (HY): The methyl group on the piperidine ring and the aliphatic carbons of the piperidine itself contribute to hydrophobic interactions.

A Positive Ionizable Feature (PI): The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions.

These features are mapped in 3D space, defining specific distances and angles between them that are crucial for optimal binding. This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. nih.gov Furthermore, the model guides the structural modification of the lead compound to enhance its potency and selectivity. nih.gov

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Phenol Ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) | Donates a hydrogen bond to an acceptor group on the target protein. |

| Hydrogen Bond Acceptor (HBA) / Positive Ionizable (PI) | Piperidine Nitrogen | Accepts a hydrogen bond or forms an ionic bond when protonated. |

| Hydrophobic Group (HY) | Methyl group (-CH3) and piperidine ring | Van der Waals / hydrophobic interactions. |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with specific structural features, such as an electron donor group connected to an electron acceptor group through a π-conjugated system, can exhibit significant NLO responses. nih.gov The compound this compound possesses structural elements—an electron-donating phenol group and an aliphatic amine—that suggest potential for NLO properties, which can be evaluated using theoretical quantum chemical methods. mq.edu.au

The NLO properties are primarily determined by the molecule's response to a strong external electric field, which is quantified by the polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net Density Functional Theory (DFT) is a powerful computational tool used to calculate these properties. researchgate.net Calculations are typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

The key parameters calculated are:

Dipole Moment (μ): Indicates the charge separation in the molecule.

Linear Polarizability (α): Measures the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response and is a key indicator of a material's potential for applications like second-harmonic generation. A high β value is desirable. malayajournal.org

For a molecule to have a significant β value, it should have a low HOMO-LUMO energy gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital), which facilitates intramolecular charge transfer (ICT). researchgate.net Theoretical studies on similar phenolic or piperidine-containing compounds have shown that their NLO response can be many times greater than that of standard NLO materials like urea. researchgate.netmalayajournal.org The calculated hyperpolarizability of this compound would provide a quantitative measure of its suitability for NLO applications. researchgate.net

| Property | Symbol | Illustrative Value (a.u.) | Illustrative Value (esu) | Comparison Standard (Urea) |

|---|---|---|---|---|

| Dipole Moment | μ | ~2.5 D | - | ~1.37 D |

| Mean Polarizability | ⟨α⟩ | ~150 | ~2.22 x 10-23 | - |

| First Hyperpolarizability | βtot | ~450 | ~3.88 x 10-30 | β ≈ 0.37 x 10-30 esu malayajournal.org |

| HOMO-LUMO Gap | ΔE | ~5.0 eV | - | ~7.8 eV |

Note: Values are illustrative and based on typical results for similar organic molecules; they are not specific experimental results for this compound.

Biological Activity and Mechanistic Studies in Vitro and Molecular Level

Molecular Target Identification and Receptor Binding Profiling

While the broader class of piperidine-containing compounds has been extensively studied for receptor interactions, specific binding data for 2-(4-Methyl-piperidin-1-ylmethyl)-phenol is not widely documented in publicly available literature.

Opioid Receptor Selective Binding by Piperidine (B6355638) Analogs

The piperidine scaffold is a key feature in many potent opioid receptor ligands, including the fentanyl family of analgesics. mdpi.com The N-substituent on the piperidine ring is a critical determinant of antagonist potency and receptor selectivity. nih.gov For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines show that even a simple N-methyl group can result in pure opioid receptor antagonists. nih.gov However, specific binding affinities and efficacy data for this compound at the µ (mu), δ (delta), and κ (kappa) opioid receptors are not detailed in the available research.

Interactions with Neurotransmitter Receptors

Phenolic and piperidine structures are known pharmacophores that interact with various neurotransmitter receptors. For example, certain piperidine derivatives have been developed as selective antagonists for the NR1/2B subtype of the NMDA receptor. However, specific studies detailing the interaction profile of this compound with key neurotransmitter receptors, such as serotonin, dopamine, or adrenergic receptors, are not available.

Enzyme Inhibition Mechanisms and Kinetics

Phenolic Mannich bases are noted for their potential as enzyme inhibitors. ej-chem.org The combination of the phenol (B47542) and piperidine moieties allows for various binding interactions within enzyme active sites.

Tyrosinase Competitive Inhibition

Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) synthesis and is a target for depigmenting agents. nih.gov Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting competitively by mimicking the enzyme's natural substrate, L-tyrosine. nih.govmdpi.com For example, 2-hydroxytyrosol has been shown to inhibit mushroom tyrosinase with an IC50 value of 13.0 µmol/L. nih.gov While the phenolic group in this compound suggests potential for tyrosinase inhibition, specific kinetic studies, including IC50 or Ki values to confirm competitive inhibition for this exact compound, have not been reported.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.gov The 1-methyl-4-phenylpyridinium ion (MPP+), which contains a methyl-pyridinium core, has been found to inhibit AChE with a Ki of 0.197 mM through a mixed-type inhibition mechanism. nih.gov Similarly, its precursor, MPDP+, also inhibits AChE. nih.gov While these findings highlight the potential of piperidine-related structures to interact with cholinesterases, specific IC50 values and kinetic analyses for the inhibition of either AChE or BChE by this compound are not available in the reviewed literature.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I and hCA II)

Phenols are a recognized class of carbonic anhydrase inhibitors, although they function via a different mechanism than the classic sulfonamide inhibitors. nih.gov They are typically competitive inhibitors with respect to the CO2 substrate and anchor to the active site through hydrogen bonding with the zinc-coordinated water molecule. nih.gov Inhibition studies on various human (h) CA isoforms have shown that simple phenols can inhibit hCA I and hCA II in the micromolar range. nih.gov For instance, phenol itself inhibits hCA I with a Ki of 9.8-4003 µM and hCA II with a Ki of 0.090-870 µM, depending on the specific study. However, specific inhibitory constants (Ki) for this compound against the cytosolic isoforms hCA I and hCA II are not documented.

Catecholase Activity and Biomimetic Studies with Metal Complexes (e.g., Cu(II) and Fe(III) complexes)

The compound 4-Methyl-2-((piperidin-1-yl)methyl)phenol, a Mannich base, has been utilized as a ligand for the synthesis of copper(II) and iron(III) metal complexes to study their potential to mimic the enzymatic activity of catecholase. ub.ro Catecholase is a type-3 copper enzyme that catalyzes the oxidation of o-diphenols to their corresponding o-quinones. ub.ro Biomimetic studies using synthetic complexes are crucial for understanding the mechanisms of such metalloenzymes. jmaterenvironsci.comuniversiteitleiden.nl

In a 2020 study by Ayeni and Watkins, four new metal complexes of 4-Methyl-2-((piperidin-1-yl)methyl)phenol were synthesized and characterized. ub.ro These included Cu(II) and Fe(III) complexes, both with and without a thiocyanate (B1210189) (SCN⁻) co-ligand. The study aimed to evaluate the catalytic efficiency of these complexes in the oxidation of a catechol substrate and to understand the impact of the thiocyanate ligand on this activity. ub.ro

The catalytic activity was measured by determining the turnover rates (kcat) for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). The turnover rates for the synthesized complexes ranged from 6.02 to 22.72 h⁻¹. ub.ro

The study found that the nature of the metal ion and the presence and bonding mode of the thiocyanate ligand significantly influenced the catecholase activity. Notably, the iron(III) complex containing a thiocyanate ligand demonstrated the highest catalytic activity. The comparative order of activity for the complexes was reported as [Fe(L)(H₂O)Cl₂] (I) > [Fe(L)(NCS)₂(H₂O)] (IV) > [Cu(L)(H₂O)Cl₂] (II) > [Cu(L)(SCN)(H₂O)] (III). This suggests that the bonding mode of the thiocyanate can either favor or disfavor the biomimetic capabilities of the metal complexes. ub.ro

| Complex | Turnover Rate (kcat) h⁻¹ |

|---|---|

| [Fe(L)(H₂O)Cl₂] | 22.72 |

| [Cu(L)(H₂O)Cl₂] | 8.51 |

| [Cu(L)(SCN)(H₂O)] | 6.02 |

| [Fe(L)(NCS)₂(H₂O)] | 14.47 |

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)

A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against cytochrome P450 enzymes, including the CYP2D6 isoform.

DNA Gyrase Inhibition

A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against DNA gyrase.

Influence on Intracellular Signaling Pathways

A review of the scientific literature did not yield specific studies detailing the influence of this compound on intracellular signaling pathways.

Modulation of the PI3K/Akt Pathway

A review of the scientific literature did not yield specific studies on the modulation of the PI3K/Akt pathway by this compound.

Antimicrobial Activity Investigations (Mechanistic Insights)

A review of the scientific literature did not yield specific mechanistic studies on the antimicrobial activity of this compound.

Antibacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus)

A review of the scientific literature did not yield studies that specifically evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis H37Rv or Staphylococcus aureus.

Based on the conducted research, no publicly available scientific literature detailing the specific antifungal or antioxidant activities of the compound this compound was found. The search results did not yield any studies that have evaluated this particular molecule for its effects on fungal growth or its capacity to modulate oxidative stress.

Therefore, the sections on "Antifungal Activity" and "Antioxidant Activity and Oxidative Stress Modulation" for this compound cannot be provided at this time due to a lack of available data in the scientific domain.

It is important to note that while research exists on various derivatives of piperidine, the user's request was to focus solely on this compound. Adhering to this strict inclusion criterion, no relevant information could be retrieved.

Scaffold Research and Applications in Chemical Biology

Design and Synthesis of Novel Pharmacophores Incorporating the Piperidinylmethylphenol Moiety

The piperidinylmethylphenol framework serves as a valuable pharmacophore in drug design. The piperidine (B6355638) ring, particularly the piperidin-4-one nucleus, is recognized as a versatile intermediate for creating compounds with a wide array of pharmacological activities, including anticancer and antiviral properties. nih.govbiomedpharmajournal.org The structure of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol incorporates a substituted piperidine, which can be strategically modified to enhance interactions with biological receptors. nih.gov

The synthesis of such pharmacophores often involves the Mannich reaction, a classic condensation reaction that joins an amine (like 4-methylpiperidine), an aldehyde (like formaldehyde), and a compound with an acidic proton (like phenol). A related synthesis involves condensing 4-alkyl benzaldehyde, benzaldehyde, and 2-butanone (B6335102) with ammonium (B1175870) acetate (B1210297) to form substituted piperidin-4-ones. biomedpharmajournal.org These synthetic strategies allow for the creation of a library of derivatives based on the core piperidinylmethylphenol scaffold. For instance, the reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate is a known method to produce 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org More recent advancements have focused on streamlining piperidine synthesis through methods like combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which simplifies the creation of complex three-dimensional molecules and reduces the reliance on expensive metal catalysts. news-medical.net This modular approach can accelerate the discovery of new drug candidates by providing faster access to diverse piperidine-based structures. news-medical.net

The inherent properties of the scaffold—hydrogen bond donating and accepting capabilities from the phenol (B47542) group and the tertiary amine, respectively, combined with the conformational rigidity of the piperidine ring—make it an attractive starting point for developing new drugs.

Utilization as Building Blocks and Reagents in Complex Organic Synthesis

Beyond its direct use as a pharmacophore, this compound and its constituent parts are valuable building blocks in multi-step organic synthesis. The piperidine core is a key structural component in numerous pharmaceuticals. news-medical.net The synthesis of functionalized piperidines, such as the key intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often starts from simpler piperidine structures like 1-benzylpiperidin-4-one. researchgate.net

The Mannich reaction is a primary method for synthesizing the piperidinylmethylphenol structure itself, demonstrating its role as a product of key building blocks. biomedpharmajournal.org For example, 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, benzaldehyde, various aromatic aldehydes, and ammonium acetate. biomedpharmajournal.org Similarly, the synthesis of 4-(Piperidin-1-ylmethyl)phenol can be achieved from piperidine and 4-hydroxybenzaldehyde. chemicalbook.com These reactions highlight how the piperidine and phenol components can be assembled to create the target scaffold, which can then be used in further synthetic steps. The development of streamlined, multi-step processes has significantly improved the efficiency of creating high-value piperidines for use in natural products and pharmaceuticals. news-medical.net

Development of PROTAC Linkers and Degrader Components from Piperidine Derivatives

A significant modern application of piperidine derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. nih.gov

The linker's composition and structure are critical for a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov Piperidine and piperazine (B1678402) rings are frequently incorporated into PROTAC linkers to confer specific, advantageous properties. explorationpub.comnih.gov

Key advantages of incorporating piperidine moieties into PROTAC linkers include:

Increased Rigidity : Rigid linkers, such as those containing piperidine, can reduce the entropic penalty of forming the ternary complex, leading to more stable and potent protein degradation. nih.govrsc.org

Improved Solubility : The basic nitrogen atom in the piperidine ring can be protonated, which can enhance the aqueous solubility of the often large and greasy PROTAC molecule. nih.govrsc.orgrsc.org This is a crucial factor for improving a drug's absorption and distribution.

Metabolic Stability : Saturated heterocycles like piperidine can increase the metabolic stability of PROTACs. researchgate.net

The rational design of these linkers is a cornerstone of developing potent PROTACs. explorationpub.com The specific geometry and chemical nature of the linker, including the inclusion of structures like piperidine, must be optimized for each target and ligase pair to ensure the proper spatial orientation for ubiquitination. nih.gov

Table 1: Properties Conferred by Piperidine Moieties in PROTAC Linkers

| Property | Description | Reference |

|---|---|---|

| Increased Rigidity | Reduces conformational flexibility, which can lead to a more stable ternary complex formation and potent protein degradation. | nih.govrsc.org |

| Improved Solubility | The basic nitrogen can be protonated, increasing the aqueous solubility of the PROTAC molecule. | nih.govrsc.orgrsc.org |

| Enhanced Permeability | Modulates physicochemical properties to improve passage across cell membranes. | nih.gov |

| Metabolic Stability | The saturated heterocyclic ring can be more resistant to metabolic breakdown compared to linear chains. | researchgate.net |

Exploration of Biological Applications Beyond Direct Therapeutic Agents (e.g., as Biochemical Reagents, Fluorescent Dyes, Catalysts)

The structural features of this compound also make it a candidate for applications beyond direct therapeutic use, particularly as a ligand for forming metal complexes with interesting chemical properties. The phenol group and the tertiary amine nitrogen can act as coordination sites for metal ions.

Schiff base ligands, which share structural similarities (imine groups -CH=N-) with the Mannich base structure of the title compound, are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govxisdxjxsu.asia These metal complexes often exhibit novel biological or chemical activities not present in the free ligand. For example, Schiff base complexes have been investigated for their:

Catalytic Activity : Metal complexes can serve as catalysts in various organic reactions.

Antimicrobial Properties : The complexation of a ligand with a metal ion can enhance its antimicrobial activity. xisdxjxsu.asiaresearchgate.net

Fluorescent Properties : Azo-Schiff base complexes have been shown to be potential photoactive materials due to their fluorescence, suggesting that similar phenol-amine ligands could be used to develop fluorescent probes or dyes. researchgate.net

Biochemical Reagents : The ability to chelate specific metal ions could allow such compounds to be used as sensors or modulators of metal-dependent biological processes.

By analogy, this compound could be used to synthesize novel metal complexes. The specific metal ion and the resulting coordination geometry would determine the potential application, for example, as a catalyst for specific reactions or as a component in a material with unique optical properties. The synthesis of a new Ag(I)-azine complex from a related phenol-containing ligand highlights the potential for creating complex supramolecular structures with biological activities. mdpi.com

Table 2: Potential Non-Therapeutic Applications of Piperidinylmethylphenol-Type Ligands

| Application Area | Potential Function | Rationale | Reference (by analogy) |

|---|---|---|---|

| Catalysis | Ligand for metal-based catalysts | The phenol and amine groups can coordinate with metal centers, creating a catalytically active site. | nih.govxisdxjxsu.asia |

| Fluorescent Dyes | Component of photoactive materials | Formation of metal complexes can induce or enhance fluorescence. | researchgate.net |

| Biochemical Reagents | Metal ion sensor or chelator | Specific and stable binding to metal ions could be used for detection or sequestration. | xisdxjxsu.asia |

| Antimicrobial Materials | Enhanced bactericidal/fungicidal agents | Metal complexes often show greater antimicrobial potency than the free ligand. | xisdxjxsu.asiaresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methylpiperidine (B120128) |

| Formaldehyde (B43269) |

| Phenol |

| 4-alkyl benzaldehyde |

| Benzaldehyde |

| 2-butanone |

| Ammonium acetate |

| Piperidin-4-one |

| 2,6-diaryl-3-methyl-4-piperidone |

| Ethyl methyl ketone |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| 1-benzylpiperidin-4-one |

| 4-(Piperidin-1-ylmethyl)phenol |

| Piperidine |

| 4-hydroxybenzaldehyde |

| Piperazine |

| Ovalicin |

| Estradiol |

| Dihydroxytestosterone |

| Nutlin-3 |

| Methyl bestatin |

| Pomalidomide |

| 4,5-dimethoxy-2-nitrobenzyl (DMNB) |

| Diethylamino coumarin |

| JQ1 |

| Chloroquine |

| Dihydroartemisinin |

| 5-fluorouracil |

| Antipyrine |

| Salicylaldehyde (B1680747) |

| 2-furylmethylamine |

| (1E,2E)-1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine |

| 2,2'-((1E,1'E)-hydrazine-1,2-diylidene bis(methanylylidene)) diphenol |

Future Research Directions in 2 4 Methyl Piperidin 1 Ylmethyl Phenol and Analogs

Elucidation of Undiscovered Mechanistic Pathways and Molecular Interactions

A primary avenue of future research will be the comprehensive investigation of the biological activities of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol and its analogs. As a phenolic Mannich base, it belongs to a class of compounds known for a diverse range of bioactivities, including anticancer, cytotoxic, antibacterial, and antifungal properties. nih.govijpca.org Phenolic Mannich bases have been shown to induce apoptosis through caspase-dependent pathways and, in some cases, stimulate the production of reactive oxygen species, highlighting their potential as anticancer agents. nih.gov

Future studies should aim to systematically screen this compound against a variety of cancer cell lines and microbial strains to determine its activity profile. Should it exhibit significant biological effects, subsequent research must focus on elucidating the underlying mechanistic pathways. This would involve a combination of molecular and cellular biology techniques to identify specific protein targets and signaling cascades modulated by the compound. Furthermore, understanding the molecular interactions is crucial. The piperidine (B6355638) moiety is a common feature in many pharmaceuticals and is known to be a critical structural element for interacting with various receptors. nih.govresearchgate.net Molecular modeling and biophysical techniques could be employed to predict and validate the binding modes of this compound and its analogs with their biological targets, providing a deeper understanding of their structure-activity relationships (SAR). nih.gov

Development of Highly Efficient and Scalable Synthetic Routes

The synthesis of this compound is achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (phenol), an aldehyde (formaldehyde), and a secondary amine (4-methylpiperidine). oarjbp.com While the Mannich reaction is a well-established method, a critical area for future research is the development of highly efficient and scalable synthetic routes for this compound and its analogs. nih.govresearchgate.net

For a compound to be viable for extensive biological testing and potential therapeutic development, its synthesis must be practical on a larger scale. Future research should focus on optimizing the reaction conditions to maximize yield, minimize byproducts, and ensure the process is environmentally benign. nih.gov This could involve exploring different catalysts, solvents, and reaction technologies. The development of a robust and scalable synthesis will be essential for producing the quantities of this compound and its derivatives needed for in-depth biological evaluation and preclinical studies.

High-Throughput Screening for Novel Biological Targets and Phenotypes

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds against various biological targets. mdpi.com A significant future research direction for this compound will be to utilize HTS to uncover novel biological targets and phenotypes. mdpi.com By screening this compound and a library of its analogs against a wide array of assays, researchers can identify unexpected biological activities that may not be apparent from its structural class alone. nih.gov

HTS can be employed in both target-based and phenotype-based screening approaches. Target-based screening would involve testing the compounds against a panel of known enzymes, receptors, and other proteins to identify specific molecular targets. Phenotypic screening, on the other hand, would assess the effects of the compounds on whole cells or organisms to identify desirable changes in phenotype, such as the inhibition of cancer cell growth or the prevention of microbial biofilm formation. mdpi.com The results from HTS campaigns will be instrumental in guiding further research into the therapeutic potential of the this compound scaffold.

Rational Design and Synthesis of Chemical Biology Probes with Enhanced Selectivity

Once a biological target for this compound is identified, a promising avenue of research is the rational design and synthesis of chemical biology probes. purdue.edursc.org Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. purdue.edu Starting from the this compound scaffold, medicinal chemists can design and synthesize derivatives with enhanced potency and selectivity for the target of interest.

This process involves a detailed understanding of the SAR of the compound, often aided by computational modeling, to guide the modification of its chemical structure. nih.gov Probes can be designed with specific functionalities, such as fluorescent tags or photoaffinity labels, to enable visualization and identification of the target protein within cells. The development of highly selective chemical probes based on the this compound structure will be invaluable for validating its biological targets and exploring their roles in health and disease. rsc.org

Application of Artificial Intelligence and Machine Learning in Predictive Modeling for SAR and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized modern drug discovery. mdpi.commdpi.com A crucial future direction for research on this compound and its analogs is the application of these computational tools for predictive modeling of their structure-activity relationships (SAR) and to guide the discovery of new drug candidates. mdpi.comresearchgate.net

By generating a library of this compound analogs and testing their biological activity, a dataset can be created to train ML algorithms. tandfonline.comresearchgate.net These algorithms can then be used to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new, untested analogs. researchgate.netnih.govmdpi.com Such predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources. tandfonline.comnih.gov Furthermore, AI and ML can be used to predict other important properties, such as ADME (absorption, distribution, metabolism, and excretion) and toxicity, which are critical for the development of safe and effective drugs. researchgate.netmdpi.com

Q & A

Q. What protocols ensure reproducibility in molecular docking studies?

- Validation :

- Cross-validate docking poses with X-ray crystallographic data (PDB).

- Use consensus scoring (e.g., Glide, Gold) to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.